2-oxo-3-phenyl-2H-chromen-7-yl thiophene-2-carboxylate
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Overview
Description
2-oxo-3-phenyl-2H-chromen-7-yl thiophene-2-carboxylate is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Mode of Action
Similar compounds have been shown to inhibit proliferation, migration, and invasion of certain cell lines .
Biochemical Pathways
Similar compounds have been shown to induce cell cycle arrest and apoptosis .
Result of Action
Similar compounds have been shown to prevent tumor growth in vivo .
Action Environment
It’s known that factors such as temperature, ph, and presence of other compounds can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-3-phenyl-2H-chromen-7-yl thiophene-2-carboxylate typically involves the following steps:
Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenol with a β-keto ester in the presence of a strong acid catalyst such as sulfuric acid.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the coumarin core in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Thiophene-2-carboxylate Group: The final step involves the esterification of the coumarin derivative with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and thiophene rings, leading to the formation of quinones and sulfoxides, respectively.
Reduction: Reduction reactions can target the carbonyl group in the coumarin core, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and sulfoxides.
Reduction: Hydroxy derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-oxo-3-phenyl-2H-chromen-7-yl thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a fluorescent probe in analytical chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Comparison with Similar Compounds
Similar Compounds
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Similar coumarin derivative with a chlorobenzoate group.
4-methyl-6-nitro-2-oxo-2H-chromen-7-yl 2-chloroacetate: Another coumarin derivative with a nitro group and a chloroacetate moiety.
2-oxo-2H-chromen-7-yl 4-fluorobenzoate: Coumarin derivative with a fluorobenzoate group.
Uniqueness
2-oxo-3-phenyl-2H-chromen-7-yl thiophene-2-carboxylate is unique due to the presence of both a phenyl group and a thiophene-2-carboxylate group. This combination enhances its chemical stability, biological activity, and potential for diverse applications. The thiophene ring, in particular, contributes to its unique electronic properties, making it valuable in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
(2-oxo-3-phenylchromen-7-yl) thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O4S/c21-19-16(13-5-2-1-3-6-13)11-14-8-9-15(12-17(14)24-19)23-20(22)18-7-4-10-25-18/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INVQLZRFOXQXSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C4=CC=CS4)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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